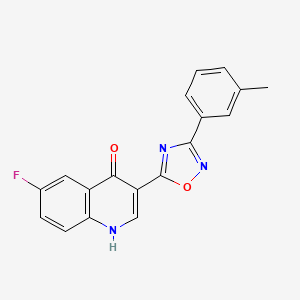

6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2/c1-10-3-2-4-11(7-10)17-21-18(24-22-17)14-9-20-15-6-5-12(19)8-13(15)16(14)23/h2-9H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIAOOZZMSXASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be formed through the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the m-Tolyl Group: The m-tolyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of m-tolyl and a halogenated precursor of the quinoline-oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Key Synthetic Routes

The compound’s synthesis typically involves constructing the quinoline core and the 1,2,4-oxadiazole moiety separately before coupling them.

Quinoline Core Formation

The 6-fluoroquinolin-4(1H)-one scaffold is synthesized via:

-

Friedländer annulation : Condensation of substituted anilines with keto esters under acidic conditions.

-

Fluorine introduction : Electrophilic fluorination at the 6-position using Selectfluor or similar reagents .

Oxadiazole Ring Construction

The 3-(m-tolyl)-1,2,4-oxadiazole group is formed through:

-

Cyclization of amidoximes : Reaction of m-toluamide derivatives with hydroxylamine hydrochloride, followed by acid-catalyzed cyclodehydration .

-

One-pot synthesis : Coupling m-tolylamidine with carboxylic acids (e.g., 2-fluorobenzoic acid) using propanephosphonic anhydride (T3P) as a coupling agent .

Final Coupling

The quinoline and oxadiazole units are linked via:

-

Nucleophilic aromatic substitution : Reaction of 3-bromo-quinolin-4(1H)-one with the oxadiazole under Pd catalysis .

Oxadiazole Cyclization

The formation of the 1,2,4-oxadiazole ring proceeds through a tandem deamination-cyclization mechanism (Scheme 1) :

-

Protonation of the amidoxime tautomer under acidic conditions.

-

Nucleophilic attack by hydroxylamine, forming an intermediate iminium cation.

-

Cyclization with elimination of water to yield the oxadiazole.

Key Conditions :

Substituent Effects on Reactivity

The 6-fluoro and m-tolyl groups influence both synthetic feasibility and bioactivity:

Purification and Characterization

-

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

-

Characterization :

Optimization Challenges

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: with a molecular weight of 321.3 g/mol. Its structure includes a quinoline core substituted with a fluoro group and a m-tolyl-1,2,4-oxadiazol moiety, which is crucial for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate the oxadiazole moiety into the quinoline framework. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

One of the most notable applications of 6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is its antimicrobial properties. Studies have demonstrated that derivatives of quinoline and oxadiazole exhibit significant antibacterial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as antituberculosis agents .

Anticancer Activity

Research has also pointed to the anticancer potential of this compound. Quinoline derivatives are known for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. The specific incorporation of oxadiazole enhances the bioactivity of these compounds. For example, studies have shown that related compounds can effectively target cancer cell lines by disrupting cellular processes essential for proliferation .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Properties : A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial activity. Among these compounds, those containing the 6-fluoro substitution exhibited superior activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : Another investigation focused on the molecular docking studies of quinoline derivatives with cancer cell targets. The findings suggested that these compounds could interact effectively with key proteins involved in cancer progression, potentially leading to new therapeutic strategies .

Comparative Analysis of Biological Activities

| Compound | Activity Type | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| This compound | Antibacterial | 6.25 | Mycobacterium smegmatis |

| Related Quinoline Derivative | Anticancer | N/A | Various Cancer Cell Lines |

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects through:

Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids.

Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway, to exert its biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally similar derivatives, focusing on substituents, molecular weight, and key physicochemical parameters:

Key Research Findings

Substituent Position Matters :

- The meta-tolyl group (m-tolyl) in the target compound offers a steric profile distinct from para-tolyl (p-tolyl) analogs, possibly influencing receptor-binding geometry .

- Chlorine () and trifluoromethyl () substituents significantly elevate logP, suggesting trade-offs between bioavailability and solubility .

Heterocyclic Core Modifications :

- Oxadiazole rings generally provide greater stability compared to triazoles, though triazoles may offer superior hydrogen-bonding capabilities .

Unmet Data Needs :

- Critical parameters like melting points, solubility, and in vivo toxicity data are absent for most analogs, limiting direct comparisons .

Biological Activity

6-Fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the class of fluorinated heterocycles. Its structure features a fluorine atom, a quinoline core, and an oxadiazole ring. The incorporation of fluorine often enhances biological activity, metabolic stability, and lipophilicity, making such compounds valuable in pharmaceutical applications.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanism of action typically involves the inhibition of various enzymes and pathways associated with cancer cell proliferation. For instance:

- Target Enzymes : Many oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth and survival .

- Cell Line Studies : In vitro studies have demonstrated that modifications to the oxadiazole structure can lead to increased cytotoxicity against various cancer cell lines. For example, certain derivatives have shown promising results against breast and lung cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have highlighted its effectiveness against a range of bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Various derivatives have been tested for their MIC values against pathogens like E. coli and Staphylococcus aureus, showing significant antibacterial activity .

- Resistance Mechanisms : The emergence of antimicrobial resistance has necessitated the development of novel compounds like this one, which can potentially overcome existing resistance mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and metabolic stability |

| Oxadiazole Ring | Critical for interaction with biological targets |

| m-Tolyl Group | Modulates potency against specific targets |

Study 1: Anticancer Efficacy

A study published in 2023 evaluated several 1,3,4-oxadiazole derivatives for their anticancer potential. The results indicated that compounds similar to this compound exhibited potent cytotoxic effects on multiple cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Study 2: Antimicrobial Assessment

A comprehensive assessment was conducted to evaluate the antimicrobial efficacy of various oxadiazole derivatives, including the target compound. The study found that it demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how can reaction conditions be optimized?

- Answer: Synthesis typically involves multi-step reactions, starting with the formation of the quinolinone core followed by oxadiazole ring cyclization. A common approach includes condensation of hydrazides with carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. Optimization focuses on temperature control (e.g., reflux in anhydrous conditions), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios to minimize by-products. Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times for analogous oxadiazole derivatives .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and aromatic proton environments.

- Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.

- X-ray Crystallography: For unambiguous structural determination, particularly for resolving tautomeric forms of the quinolin-4(1H)-one moiety. SHELXL (via SHELX suite) is widely used for small-molecule refinement .

Q. What preliminary biological activities have been reported for this compound, and what mechanistic hypotheses exist?

- Answer: Structural analogs exhibit antimicrobial, anticancer, and kinase inhibitory activities. The oxadiazole ring is hypothesized to interact with ATP-binding pockets of kinases (e.g., EGFR or CDKs), while the quinolinone core may intercalate DNA or inhibit topoisomerases. Enzymatic assays (e.g., fluorescence polarization) and molecular docking studies are recommended to validate these mechanisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Answer: Systematic modifications should target:

- Quinolinone Core: Substitution at the 6-fluoro position (e.g., replacing F with Cl or CF₃) to modulate electron-withdrawing effects.

- Oxadiazole Ring: Varying the m-tolyl group (e.g., introducing nitro or amino substituents) to enhance hydrogen bonding or π-π stacking.

- In Silico Screening: Use molecular dynamics simulations to predict binding affinities before synthesizing derivatives. SAR data should be correlated with IC₅₀ values from dose-response assays .

Q. How should contradictory bioactivity data between in vitro and cellular assays be addressed?

- Answer: Discrepancies may arise from poor cellular permeability or off-target effects. Mitigation strategies include:

- Permeability Assays: Use Caco-2 monolayers or PAMPA to assess membrane penetration.

- Metabolite Profiling: LC-MS/MS to identify degradation products or active metabolites.

- Target Engagement Studies: Cellular thermal shift assays (CETSA) to confirm target binding in live cells .

Q. What crystallographic strategies are recommended for resolving tautomeric or conformational ambiguities in the quinolinone moiety?

- Answer: High-resolution X-ray diffraction (≤1.0 Å) is essential. For tautomerism (e.g., lactam-lactim forms), low-temperature (100 K) data collection reduces thermal motion artifacts. SHELXL’s restraints (e.g., DFIX, FLAT) can refine planar groups. Complementary techniques like IR spectroscopy help identify carbonyl stretching frequencies .

Q. How can the compound’s pharmacokinetic and toxicity profiles be evaluated preclinically?

- Answer: Prioritize:

- In Vitro ADMET: Microsomal stability (human liver microsomes), CYP inhibition, and hERG channel binding assays.

- In Vivo Models: Zebrafish embryos for acute toxicity and murine xenografts for efficacy/toxicity balance.

- Bioanalytical Methods: Develop a validated UPLC-MS/MS protocol for plasma/tissue quantification .

Q. What strategies can repurpose this compound for non-therapeutic applications (e.g., chemical biology probes)?

- Answer: Functionalize the quinolinone core with:

- Fluorescent Tags: Click chemistry (e.g., alkyne-azide) to attach BODIPY or Cy5 for cellular imaging.

- Photoaffinity Labels: Diazirine groups for target identification via pull-down assays.

- PROTACs: Conjugation with E3 ligase ligands to induce targeted protein degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.